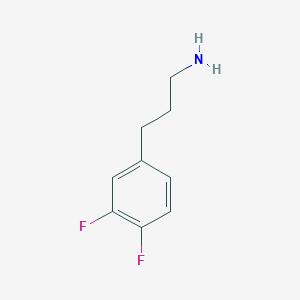
3-Chloro-4-(trifluoromethyl)benzyl bromide
Overview
Description
3-Chloro-4-(trifluoromethyl)benzyl bromide: is an organic compound with the molecular formula C8H5BrClF3. It is a derivative of benzyl bromide, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Benzylic halides, a class of compounds to which 3-chloro-4-(trifluoromethyl)benzyl bromide belongs, are known to undergo reactions at the benzylic position . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of this compound involves reactions at the benzylic position. In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This results in the formation of a new carbon-bromine bond .
Biochemical Pathways
It is known that reactions at the benzylic position are important for synthesis problems .
Result of Action
It is used in the synthesis of certain compounds with antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common approach involves the bromination of 3-chloro-4-(trifluoromethyl)toluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under reflux conditions in an inert solvent like carbon tetrachloride or chloroform .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and controlled bromination. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(trifluoromethyl)benzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.
Oxidation: The compound can be oxidized to form 3-chloro-4-(trifluoromethyl)benzaldehyde or 3-chloro-4-(trifluoromethyl)benzoic acid under appropriate conditions[][3].
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed[][3].
Major Products:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives[][3].
Scientific Research Applications
Chemistry: 3-Chloro-4-(trifluoromethyl)benzyl bromide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals .
Biology and Medicine: In medicinal chemistry, this compound is utilized in the development of biologically active molecules, including potential drug candidates.
Industry: The compound finds applications in the production of polymers, dyes, and other industrial chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-Chloro-4-(trifluoromethyl)benzaldehyde
- 3-Chloro-4-(trifluoromethyl)benzoic acid
Comparison: Compared to 4-(trifluoromethyl)benzyl bromide, 3-chloro-4-(trifluoromethyl)benzyl bromide has an additional chlorine atom, which can influence its reactivity and the types of reactions it undergoes. The presence of both chloro and trifluoromethyl groups makes it a versatile intermediate for synthesizing a wide range of compounds .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNXDDQVUFCEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


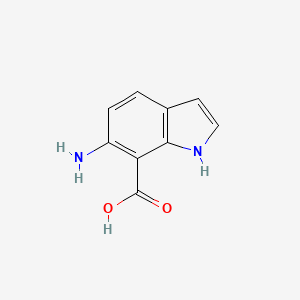
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
![2-(2-aminoethyl)-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1646928.png)

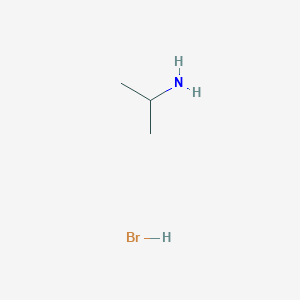
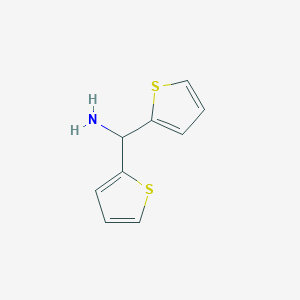
![7-bromo-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1646935.png)
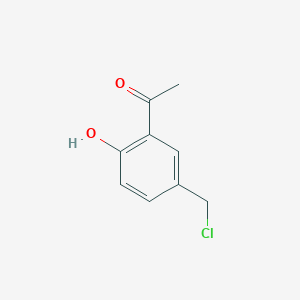
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)

